2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is an organic compound with the molecular formula C11H18BrNOS. This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with an appropriate amine and alcohol under controlled conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene ring.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The amino alcohol structure allows for hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
- 4-(4-Bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is unique due to its specific combination of a bromothiophene moiety and an amino alcohol structure.
Eigenschaften
Molekularformel |
C11H18BrNOS |
---|---|
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
2-[(4-bromothiophen-2-yl)methylamino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C11H18BrNOS/c1-8(2)3-10(6-14)13-5-11-4-9(12)7-15-11/h4,7-8,10,13-14H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
XWBVWOPJCSUURE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CO)NCC1=CC(=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.